Benzoic acid, 4,4'-dithiobis[2-chloro-
Description
Benzoic acid, 4,4'-dithiobis[2-chloro-] (IUPAC name: 4,4'-Disulfanediylbis(2-chlorobenzoic acid)) is a halogenated aromatic compound characterized by two benzoic acid moieties linked via a disulfide (-S-S-) bridge at the para positions (4,4'), each bearing a chlorine substituent at the ortho position (2-chloro). The disulfide bridge imparts redox-sensitive properties, enabling applications in polymer chemistry, drug delivery systems, and biochemical assays . While direct data on this compound are sparse in the provided evidence, structural analogs and related halogenated benzoic acids offer insights into its behavior.
Properties
CAS No. |
81542-91-8 |
|---|---|
Molecular Formula |
C14H8Cl2O4S2 |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
4-[(4-carboxy-3-chlorophenyl)disulfanyl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C14H8Cl2O4S2/c15-11-5-7(1-3-9(11)13(17)18)21-22-8-2-4-10(14(19)20)12(16)6-8/h1-6H,(H,17,18)(H,19,20) |
InChI Key |
IAEHCOFKTNPYRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)C(=O)O)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4,4’-dithiobis[2-chloro-] typically involves the reaction of 4-chlorobenzoic acid with a disulfide compound under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the formation of the disulfide linkage .
Industrial Production Methods: Industrial production of this compound may involve catalytic oxidation processes or other advanced synthetic techniques to ensure high yield and purity. The use of catalysts such as vanadium pentoxide or manganese and cobalt acetates can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 4,4’-dithiobis[2-chloro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents under controlled temperature and pressure.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4,4’-dithiobis[2-chloro-] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4,4’-dithiobis[2-chloro-] involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function and activity.
Pathways Involved: It may influence oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects.
Comparison with Similar Compounds
Positional Isomers and Substitution Patterns
Key Analogs :
Table 1: Structural Comparison of Dithiobis-Linked Benzoic Acid Derivatives
| Compound Name | CAS Number | Substituent Positions | Key Features |
|---|---|---|---|
| 4,4'-Dithiobis[2-chlorobenzoic acid] | Not explicitly listed | 4,4' (S-S), 2-Cl | Para-linked disulfide; ortho-chloro |
| 2,2'-Dithiobis[4-chlorobenzoic acid] | 19993-65-8 | 2,2' (S-S), 4-Cl | Ortho-linked disulfide; para-chloro |
| 2,2'-Dithiobis[5-chlorobenzoic acid] | 69135-70-2 | 2,2' (S-S), 5-Cl | Ortho-linked disulfide; meta-chloro |
Functional Group Variations
- 4,4'-Methylenebis[2-chlorobenzoic acid] : Replacing the disulfide bridge with a methylene (-CH₂-) group (as in ) eliminates redox sensitivity but enhances hydrolytic stability. This compound (CAS 101-14-4) is used in epoxy resins and coatings due to its rigidity .
- 5,5'-Dithiobis(2-Nitrobenzoic Acid) (DTNB): A well-studied analog (CAS 69-78-3) with nitro substituents. DTNB is a thiol-reactive agent in Ellman’s assay, highlighting how electron-withdrawing groups (e.g., -NO₂ vs. -Cl) modulate reactivity .
Halogenation Effects
- 2,4-Dichlorobenzoic Acid (CAS 50-84-0): Lacking the disulfide bridge, this compound is less reactive but widely used as a pesticide intermediate. Its LogP (0.481, ) suggests moderate hydrophobicity, whereas the disulfide-linked analogs may exhibit higher LogP due to reduced polarity .
- Hexachlorobiphenyls : Fully halogenated biphenyls () demonstrate extreme environmental persistence, suggesting that partial halogenation (as in the target compound) balances reactivity with biodegradability .
Environmental and Industrial Relevance
- Persistence : Chlorinated benzoic acids are often resistant to microbial degradation (), but the disulfide bridge may introduce cleavage pathways under reducing conditions .
- Supplier Data: Limited commercial availability (e.g., only 1 supplier for 2,2'-dithiobis[4-chloro-], ) suggests niche applications, possibly in specialty polymers or agrochemicals .
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